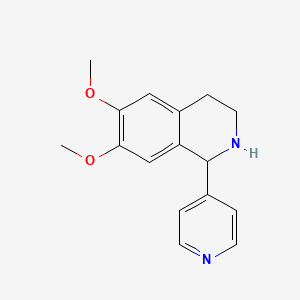

6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (DM-PY-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by methoxy groups at positions 6 and 7 of the isoquinoline scaffold and a pyridin-4-yl substituent at position 1. This structure confers unique physicochemical and pharmacological properties, making it a candidate for targeting sigma receptors (σRs), enzymes (e.g., ADAMTS-4), and antifungal pathways . Its synthetic versatility allows for modifications that influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

6,7-dimethoxy-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-19-14-9-12-5-8-18-16(11-3-6-17-7-4-11)13(12)10-15(14)20-2/h3-4,6-7,9-10,16,18H,5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVDOYBBFRXHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC=NC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of appropriate starting materials under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

It is primarily synthesized in research laboratories for experimental purposes .

Chemical Reactions Analysis

Bischler-Nepieralski Cyclization

This method involves peptide cyclization to form the isoquinoline core.

Key Steps :

-

Protoalkaloid Formation : A peptide precursor (e.g., 2-(3,4-dimethoxyphenyl)-ethylamine and a phenylpropenoic acid derivative) undergoes condensation .

-

Catalytic Hydrogenation : Reduction of intermediate double bonds to form a dihydroisoquinoline scaffold .

-

Cyclization : Treatment with reagents like phosphorus oxychloride (POCl₃) facilitates cyclization to the THIQ structure.

Conditions :

-

Acidic conditions (e.g., HCl) are often used during cyclization .

-

Yields vary but are generally efficient for THIQ derivatives .

Reduction Reactions

Reduction steps are integral to refining intermediates or functional groups.

Key Steps :

-

Catalytic Hydrogenation : Used to reduce double bonds in precursors (e.g., protoalkaloids) to form saturated intermediates .

-

Reductive Amination : Applied in some syntheses to form amine-containing derivatives, though not directly observed in the target compound’s synthesis .

Conditions :

Research Findings

-

Stereoselectivity : The Petasis reaction provides stereoselective intermediates critical for subsequent cyclization .

-

Versatility : Bischler-Nepieralski cyclization is widely used for THIQ analogs, enabling structural diversification .

-

Applications : The compound’s synthesis methodologies highlight its potential in medicinal chemistry, particularly for targeting sigma receptors and neurotransmitter systems.

Scientific Research Applications

The compound has been studied for its potential therapeutic applications, including:

1. Anticancer Activity

Research indicates that 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and the inhibition of cell cycle progression in cancer cells .

2. Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and neurotoxicity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays demonstrated that it can reduce the production of pro-inflammatory cytokines, which could be beneficial in managing inflammatory conditions such as arthritis .

Research Findings

A review of literature reveals several key findings regarding the applications of 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline:

Case Studies

Several case studies highlight the effectiveness of this compound:

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers treated various cancer cell lines with 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline and observed a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved cell viability in neuronal cultures .

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use .

Comparison with Similar Compounds

Methoxy vs. Hydroxy Groups

- Neurotoxicity: DM-PY-THIQ: The 6,7-dimethoxy groups reduce susceptibility to oxidation by monoamine oxidase (MAO), unlike 6,7-dihydroxy-THIQ derivatives (e.g., salsolinols). The latter undergo N-methylation and MAO-mediated oxidation to neurotoxic isoquinolinium ions, implicated in Parkinson’s disease .

Pyridine Position and Functionalization

- Pyridin-4-yl vs. Pyridin-3-yl :

- DM-PY-THIQ (pyridin-4-yl) : Exhibits σ2R selectivity, with binding affinity influenced by the pyridine’s electron-withdrawing effects .

- Pyridin-3-yl analogs : Derivatives like 6,7-dimethoxy-1-(pyridin-3-yl)-THIQ show distinct metabolic pathways, including demethylation and reduction, altering bioavailability .

Aromatic vs. Aliphatic Substituents

- Antifungal Activity: DM-PY-THIQ: Limited antifungal data, but C11-alkylated THIQ derivatives (e.g., 6,7-dimethoxy-THIQ with C11 chains) inhibit ergosterol biosynthesis enzymes (Δ14-reductase, Δ8,7-isomerase) with potency comparable to clotrimazole . Non-alkylated analogs: Lower antifungal activity, highlighting the critical role of lipophilic substituents .

Sigma Receptor (σR) Ligands

- DM-PY-THIQ : A σ2R-preferential ligand, used in cytotoxic agent development. Modifications (e.g., fluorophenyl indole substituents) enhance σ2R affinity and MRP1 collateral sensitization .

- Analog F400 : Contains a 6,7-dimethoxy-THIQ scaffold with a 5-methoxy-tetrahydronaphthalenyl group, showing dual σ2R/MRP1 modulation .

- N-Cyclohexylpiperazine derivatives : Lower σ2R selectivity compared to DM-PY-THIQ, emphasizing the THIQ scaffold’s superiority .

Enzyme Inhibitors

- ADAMTS-4 Inhibitors :

- DM-PY-THIQ derivatives : Truncation of the m-tolyl group or substitution with N-ethyl-N-methyl amide retains potency (IC50 ~0.1–1.8 μM). Activity is independent of the 6,7-dimethoxy groups, as 1,2,3,4-THIQ analogs show comparable efficacy .

- Diamine-substituted analogs : Improved solubility without compromising activity (e.g., compound 1j: IC50 = 0.03 μM) .

Physicochemical Properties

Research Findings and Clinical Implications

- Neuroprotection vs. Neurotoxicity : DM-PY-THIQ’s methoxy groups mitigate neurotoxic risks compared to dihydroxy analogs, making it safer for CNS-targeted therapies .

- Anticancer Potential: As a σ2R ligand, DM-PY-THIQ derivatives sensitize multidrug-resistant cancers to chemotherapeutics by inhibiting MRP1 efflux pumps .

- Antifungal Limitations : While alkylated THIQ derivatives are potent, DM-PY-THIQ’s pyridinyl group may reduce lipophilicity, necessitating structural optimization for antifungal use .

Biological Activity

6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest due to its potential therapeutic applications. This tetrahydroisoquinoline derivative exhibits various biological activities that have been investigated through multiple studies. This article compiles recent findings regarding its pharmacological properties, mechanisms of action, and potential applications in medicine.

- IUPAC Name : 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Molecular Formula : C_{12}H_{15}N O_{2}

- Molecular Weight : 205.25 g/mol

- CAS Number : 2328-12-3

Antioxidant Activity

Research has shown that 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline possesses antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in cellular models. The compound demonstrated a significant increase in cell viability under oxidative stress conditions compared to control groups.

Neuroprotective Effects

In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. It appears to modulate signaling pathways associated with cell survival and apoptosis, particularly through the regulation of Bcl-2 family proteins and caspase activation.

Antidepressant-like Activity

Behavioral studies in animal models have suggested that 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline exhibits antidepressant-like effects. The compound enhances serotonergic and noradrenergic neurotransmission, which are critical pathways in the treatment of depression.

Anti-inflammatory Properties

The compound has also been shown to reduce inflammation in various models by inhibiting the production of pro-inflammatory cytokines. This effect may be mediated through the inhibition of NF-kB signaling pathways.

The biological activities of 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline are attributed to its ability to interact with multiple biological targets:

- Serotonin Receptors : The compound acts as a partial agonist at serotonin receptors (5-HT_1A and 5-HT_2A), enhancing mood-regulating pathways.

- Adrenergic Receptors : It shows affinity for adrenergic receptors which may contribute to its antidepressant effects.

- Antioxidant Enzymes : The compound upregulates antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Study 1: Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of 6,7-Dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline prior to inducing oxidative stress resulted in significant neuroprotection as evidenced by reduced markers of neuronal damage (e.g., decreased levels of malondialdehyde).

Study 2: Antidepressant Activity

In a randomized controlled trial using a forced swim test model in rats, the compound exhibited a dose-dependent reduction in immobility time compared to untreated controls. This suggests an antidepressant-like effect potentially mediated by serotoninergic mechanisms.

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,7-dimethoxy-1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a related quinoline derivative synthesized by reacting 4-chloro-6,7-dimethoxyquinoline with a hydroxyl-containing pyridinone under basic conditions (e.g., potassium carbonate in DMSO or methanol). Optimization involves adjusting temperature (60–100°C), solvent polarity, and catalyst loading to maximize yield and purity. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the tetrahydroisoquinoline scaffold and substitution patterns. Key features include methoxy proton signals at δ ~3.8–4.0 ppm and aromatic protons in the pyridine ring (δ ~6.5–8.5 ppm). Mass spectrometry (MS) confirms molecular weight (e.g., HRMS for exact mass), while IR identifies functional groups like ethers (C-O stretch ~1200 cm⁻¹) .

Q. What are the known biological targets or activities associated with this compound?

- Methodological Answer : The tetrahydroisoquinoline core is structurally similar to bioactive alkaloids. suggests related compounds exhibit enzyme inhibition (e.g., kinase or protease inhibition) through interactions with active sites. Researchers should perform target-specific assays (e.g., fluorescence polarization for binding affinity) and compare results to structurally analogous compounds .

Advanced Research Questions

Q. How can enantiomeric purity be achieved in the synthesis of chiral tetrahydroisoquinoline derivatives, and what analytical methods validate stereochemical outcomes?

- Methodological Answer : Diastereoselective synthesis ( ) employs chiral auxiliaries or asymmetric catalysis (e.g., palladium catalysts with chiral ligands). Enantiomeric excess is quantified via chiral HPLC (e.g., Chiralpak® columns) or ¹H NMR with chiral shift reagents. highlights temperature control (<0°C) and solvent choice (e.g., THF) to minimize racemization .

Q. What computational strategies predict the compound’s binding interactions with biological targets, and how do structural modifications enhance affinity?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions between the pyridine ring and target active sites. Methoxy groups enhance binding via hydrophobic interactions, as shown in . Free energy perturbation (FEP) calculations guide modifications (e.g., substituting pyridine with bulkier groups) to improve binding ΔG values .

Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted starting materials) or assay variability. Replicate experiments under standardized conditions (solvent, temperature, catalyst) and validate purity via HPLC (>95%). For biological data, use orthogonal assays (e.g., SPR and cellular viability) to confirm activity. Cross-reference with structurally validated analogs in and .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer : Solubility is enhanced via salt formation (e.g., hydrochloride salts, ) or co-solvents (DMSO/PEG-400). Stability studies (pH 2–8 buffers, 37°C) identify degradation pathways (e.g., oxidation of methoxy groups). Lyophilization improves long-term storage, with stability monitored via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.